![molecular formula C18H23ClN4OS B2997920 4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-cyclopentylpiperazine-1-carboxamide CAS No. 1209323-30-7](/img/structure/B2997920.png)
4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-cyclopentylpiperazine-1-carboxamide
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Description
The compound “4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-cyclopentylpiperazine-1-carboxamide” is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a piperazine ring, and a carboxamide group . The benzothiazole ring is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring. The piperazine ring is a six-membered ring with two nitrogen atoms. The carboxamide group consists of a carbonyl group (C=O) attached to an amine group (NH2).
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . The presence of specific functional groups can be confirmed using IR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The benzothiazole ring might participate in electrophilic substitution reactions, while the carboxamide group could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups like carboxamide could increase its solubility in polar solvents .Scientific Research Applications
Medicine
Thiazole derivatives, such as the compound , have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Chemistry
The thiazole ring, a key component of the compound, is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biology
Thiazoles are found in many potent biologically active compounds . For example, a thiazole ring is naturally found in Vitamin B1 (thiamine), which helps the body to release energy from carbohydrates during metabolism and also aids in the normal functioning of the nervous system .
Pharmacology
Thiazole derivatives have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .
Neuroscience
Thiamine, which contains a thiazole ring, plays a role in the synthesis of neurotransmitters, such as acetylcholine . This suggests potential applications of thiazole derivatives in neuroscience.
Material Science
The thiazolo [5,4-d]thiazole fused (bi)heterocycle is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This suggests potential applications in the field of material science.
properties
IUPAC Name |
4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-cyclopentylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4OS/c1-12-14(19)6-7-15-16(12)21-18(25-15)23-10-8-22(9-11-23)17(24)20-13-4-2-3-5-13/h6-7,13H,2-5,8-11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOLGGYULRGTCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)NC4CCCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-cyclopentylpiperazine-1-carboxamide |
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